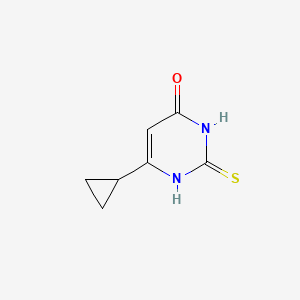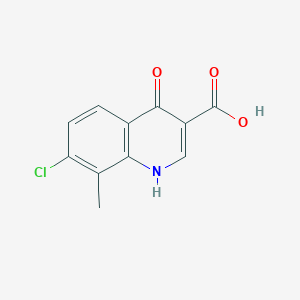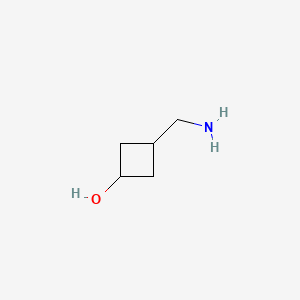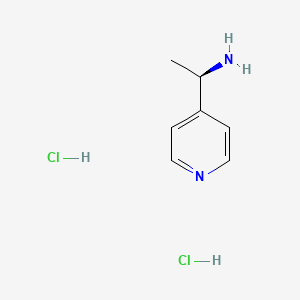
(R)-1-(Pyridin-4-yl)ethanamine dihydrochloride
概要
説明
®-1-(Pyridin-4-yl)ethanamine dihydrochloride: is a chiral amine compound that features a pyridine ring attached to an ethanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of pyridine derivatives. One common method includes the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the desired chiral amine.
Industrial Production Methods: In industrial settings, the production of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride may involve catalytic hydrogenation processes or enzymatic methods to ensure high enantiomeric purity. The use of chiral catalysts or biocatalysts can enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: ®-1-(Pyridin-4-yl)ethanamine dihydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl, acyl, or other functional groups to the pyridine ring.
科学的研究の応用
Chemistry: In chemistry, ®-1-(Pyridin-4-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules.
Medicine: In medicine, ®-1-(Pyridin-4-yl)ethanamine dihydrochloride is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of ®-1-(Pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
(S)-1-(Pyridin-4-yl)ethanamine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Ethanamine derivatives: Compounds with similar ethanamine groups but different aromatic rings.
Uniqueness: ®-1-(Pyridin-4-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration and the presence of both a pyridine ring and an ethanamine group. This combination imparts distinct reactivity and biological activity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
(1R)-1-pyridin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-2-4-9-5-3-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRXYBFUHCUEFT-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677634 | |
| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45682-36-8 | |
| Record name | (1R)-1-(Pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


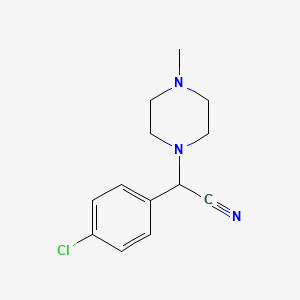

![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)





